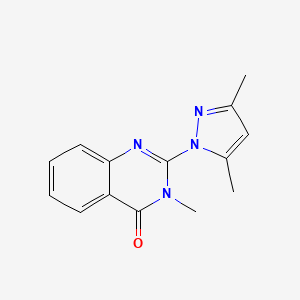

2-(3,5-Dimethylpyrazol-1-yl)-3-methylquinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(3,5-Dimethylpyrazol-1-yl)-3-methylquinazolin-4-one” is a derivative of 3,5-Dimethylpyrazole . It is of interest for synthesis and studies of the complexes having both nontrivial magnetic properties and biological activity . The benzimidazole derivatives possess a broad range of pharmacological properties .

Synthesis Analysis

The synthesis of this compound involves the use of ethanol (rectificate), CuCl 2 ⋅2H 2 O, and CuBr 2 (both latter analytical grade). All reagents were used as received. 2- (3,5-Dimethylpyrazol-1-yl)benzimidazole was synthesized using a procedure close to that described earlier . A series of 2- (3,5-dimethylpyrazol-1-yl)ethylseleno derivatives has also been synthesized .Molecular Structure Analysis

The molecular structure of the compound is determined by X-ray structure analysis . The compounds are characterized by IR spectroscopy, X-ray diffraction analysis, and static magnetic susceptibility .Chemical Reactions Analysis

New coordination compounds of copper (II) halides with 2- (3,5-dimethylpyrazol-1-yl)benzimidazole (L) are synthesized: CuLCl 2 ( I ), [CuL 2 Cl]Cl⋅H 2 O⋅C 2 H 5 OH ( II ), and CuLBr 2 ( III ) . The catalytic reaction proceeds through a selenoxide intermediate, identified by 77 Se { 1 H} NMR spectroscopy .Physical And Chemical Properties Analysis

The compounds are characterized by IR spectroscopy, X-ray diffraction analysis, and static magnetic susceptibility . The crystalline structure of one compound was completely determined by single-crystal X-ray diffraction at 111 K and room temperature together with the isobaric thermal expansion .Wirkmechanismus

The copper (II) chloride complexes with the benzimidazole derivatives imitate the activity of superoxide dismutase (SOD), which is one of the main enzymes of the antioxidant system . Metalloenzymes (among which Cu,Zn-SOD is the most reactive) catalyze the dismutation of superoxide radical anions and decrease the probability of formation of more reactive singlet oxygen .

Safety and Hazards

The safety data sheet for a similar compound, 2-Chloro-6- (3,5-dimethylpyrazol-1-yl)pyridine, suggests that it is for R&D use only and not for medicinal, household or other use . In case of accidental exposure, it recommends moving the victim into fresh air, washing off with soap and plenty of water, and consulting a doctor .

Eigenschaften

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-3-methylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O/c1-9-8-10(2)18(16-9)14-15-12-7-5-4-6-11(12)13(19)17(14)3/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDJXLYVBWNKNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=CC=CC=C3C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-Dimethoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2600793.png)

![N-[4-(2,2-Difluoroethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]prop-2-enamide](/img/structure/B2600794.png)

![1-(4-Methoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one](/img/structure/B2600795.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2600801.png)

![3-[(benzyloxy)methyl]-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2600810.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[4-(4-fluorophenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide](/img/structure/B2600811.png)

![5''-(4'-Amino-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-diamine](/img/structure/B2600813.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2600814.png)